5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-4-11(12-7-9)14-10-5-6-13(2)8-10/h3-4,7,10H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZXEHLBVXXZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as the primary raw materials.
Reaction Steps: The reaction involves a series of steps, including esterification, cyclization, and methylation, to form the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and selective production of the compound in a greener and more sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects on Structure and Reactivity
5-Methyl-2-(piperidin-1-yl)pyridine
- Structure : Replaces the pyrrolidinyloxy group with a piperidin-1-yl substituent (six-membered ring vs. pyrrolidine’s five-membered ring).
- Synthesis : Prepared via nucleophilic aromatic amination using methoxypyridine and alkyl amines under alkali metal hydride mediation .
- Key Differences: Steric Effects: Piperidine’s larger ring size may reduce steric hindrance compared to the pyrrolidinyloxy group.
5-Methyl-2-(thiophen-3-yl)pyridine
- Structure : Substitutes the pyrrolidinyloxy group with a thiophen-3-yl moiety.
- Application : Used in directed C–H borylation reactions due to its ability to cyclometalate iridium catalysts .
- Key Differences: Electronic Effects: Thiophene’s sulfur atom provides stronger electron-donating properties, enhancing catalytic activity in metal-mediated reactions. Geometry: The planar thiophene ring contrasts with the non-planar pyrrolidinyloxy group, affecting binding to catalytic sites.
3-Iodo-2-methoxy-5-methylpyridine
- Structure : Contains iodo and methoxy groups at the 3- and 2-positions, respectively.
- Key Differences :
Solubility and Polarity
Biological Activity
5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, a heterocyclic organic compound, has garnered attention for its biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety linked through an oxygen atom. This structural configuration is crucial for its biological activity.
The primary mechanism of action for this compound involves its role as an agonist at nicotinic acetylcholine receptors (nAChRs). Upon binding to these receptors, the compound triggers the opening of ion channels, facilitating the influx of sodium and potassium ions, which ultimately leads to neuronal depolarization and neurotransmitter release.
Biochemical Pathways
The activation of nAChRs by this compound initiates several biochemical pathways:
- Ion Channel Opening : Influx of Na and efflux of K.
- Cell Signaling Modulation : Influences various intracellular signaling cascades.
- Gene Expression : Alters the transcriptional activity of genes associated with neuronal function and survival.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid absorption and distribution. When administered, it can cross the blood-brain barrier within approximately 7 seconds, suggesting significant central nervous system (CNS) availability.
| Pharmacokinetic Parameter | Description |
|---|---|
| Absorption | Rapid; crosses blood-brain barrier |
| Distribution | CNS penetration |
| Metabolism | Hepatic; involves cytochrome P450 enzymes |
| Excretion | Renal; metabolites eliminated in urine |
Biological Activity and Case Studies
Research has indicated that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies have demonstrated that the compound can protect neurons from apoptosis in models of neurodegenerative diseases.
- Antitumor Activity : In vitro studies show that it has selective antiproliferative effects against specific cancer cell lines. For instance, in MDA-MB-453 cells (a model for luminal androgen receptor-positive breast cancer), it exhibited a GI50 value around 40 μM .
- Cognitive Enhancement : Animal studies have suggested that this compound may enhance cognitive functions through modulation of cholinergic signaling pathways.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of compounds related to this compound. The findings indicate that modifications to the pyridine or pyrrolidine rings can significantly influence biological potency and selectivity. For example, substituents on the pyridine ring can enhance receptor affinity or alter pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
